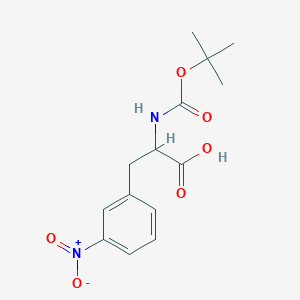

Boc-3-Nitro-D-phenylalanine

Description

Boc-3-Nitro-D-phenylalanine (CAS: 158741-21-0) is a chemically modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a nitro (-NO₂) substituent at the 3-position of the phenylalanine aromatic ring. Its D-configuration ensures stereochemical specificity, making it valuable in peptide synthesis, PROTAC (Proteolysis-Targeting Chimera) development, and medicinal chemistry research. The nitro group imparts strong electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions, which distinguishes it from other Boc-protected phenylalanine analogs .

Properties

Molecular Formula |

C14H18N2O6 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) |

InChI Key |

OWTGPXDXLMNQKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Mixed-Acid Nitration

The nitration of D-phenylalanine introduces a nitro group at the 3-position of the aromatic ring. Classical methods employ a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions.

Procedure :

-

D-Phenylalanine (1 equiv) is added to a chilled (-5°C to 5°C) mixture of HNO₃ (2–3.5 equiv) and H₂SO₄ (2–3 equiv).

-

The reaction is stirred for 4–12 hours, maintaining temperatures below 10°C to minimize oxidative side reactions.

-

Quenching with ice-water followed by neutralization (NH₄OH) yields 3-nitro-D-phenylalanine as a white solid.

Key Parameters :

Continuous-Flow Nitration

Modern industrial-scale methods utilize coil reactors to improve safety and efficiency.

Procedure :

-

A solution of D-phenylalanine in HNO₃/H₂SO₄ (1:2 v/v) is pumped through a temperature-controlled (25–100°C) coil reactor.

-

Immediate quenching and neutralization yield 3-nitro-D-phenylalanine with reduced side products.

Advantages :

Boc Protection of 3-Nitro-D-Phenylalanine

Di-tert-Butyl Dicarbonate (Boc₂O) Method

The α-amino group of 3-nitro-D-phenylalanine is protected using Boc₂O under alkaline conditions.

Procedure :

-

3-Nitro-D-phenylalanine (1 equiv) is dissolved in tetrahydrofuran (THF)/water (1:1).

-

Boc₂O (1.2–1.5 equiv) and NaOH (1.5 equiv) are added at 0°C.

-

The mixture is stirred at 25°C for 6–12 hours.

-

Acidification (HCl) and extraction (ethyl acetate) yield crude Boc-3-nitro-D-phenylalanine.

Purification :

Guanidine Hydrochloride-Mediated Boc Protection

O-tert-Butyl S-Phenyl Thiocarbonate Method

An older patent method employs thiocarbonate derivatives for Boc protection:

-

3-Nitro-D-phenylalanine reacts with O-tert-butyl S-phenyl thiocarbonate in aqueous methanol with triethylamine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 3.10–3.25 (m, 2H, CH₂), 4.40 (q, 1H, α-CH), 7.55–8.20 (m, 4H, aromatic).

-

¹³C NMR : δ 28.2 (Boc CH₃), 80.1 (Boc quaternary C), 155.2 (C=O), 148.5 (NO₂).

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 (4.6 × 250 mm, 5 µm).

-

Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (40:60).

-

Retention Time : 12.3 minutes (purity >98%).

Mass Spectrometry (MS)

-

ESI-MS : [M+H]⁺ at m/z 311.1 (calculated for C₁₄H₁₉N₂O₆⁺: 311.12).

Industrial-Scale Optimization

Nitration in Coil Reactors

| Parameter | Batch Process | Continuous-Flow Process |

|---|---|---|

| Temperature | 0–5°C | 25–100°C |

| Reaction Time | 4–6 hours | 3–10 minutes |

| Yield | 65–75% | 85–90% |

| Purity | 92–95% | 97–99% |

Boc Protection Cost Analysis

| Method | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Boc₂O/NaOH | 120–150 | Moderate (solvent waste) |

| Guanidine HCl | 90–110 | Low (solvent-free) |

Chemical Reactions Analysis

Types of Reactions

Boc-3-Nitro-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed

Reduction: 3-amino-DL-phenylalanine.

Substitution: 3-nitro-DL-phenylalanine.

Scientific Research Applications

Boc-3-Nitro-D-phenylalanine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-3-Nitro-D-phenylalanine involves its interaction with enzymes and receptors. The BOC protecting group provides stability, allowing the compound to be selectively deprotected under specific conditions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Table 1: Key Boc-Protected D-Phenylalanine Derivatives

Electronic and Steric Effects

- Nitro Group (-NO₂): The nitro group in this compound is a potent electron-withdrawing group, reducing electron density on the aromatic ring. This increases susceptibility to nucleophilic aromatic substitution compared to analogs like Boc-3-Methyl-D-phenylalanine (electron-donating -CH₃) .

- Halogenated Derivatives (Cl, F) : Boc-3-Chloro-D-phenylalanine and Boc-3-Fluoro-D-phenylalanine exhibit moderate electron-withdrawing effects but differ in steric bulk. Fluorine’s small size makes it suitable for applications requiring minimal steric interference .

- Benzothienyl Group: Boc-D-3-Benzothienylalanine incorporates a heteroaromatic ring, enhancing steric bulk and enabling unique binding modes in protein targets, unlike nitro or cyano derivatives .

Solubility and Stability

- Polar Substituents: The cyano (-CN) group in Boc-3-Cyano-D-phenylalanine increases polarity, improving aqueous solubility compared to the hydrophobic trifluoromethyl (-CF₃) and benzothienyl groups .

- Boc Group Stability: Electron-withdrawing substituents like -NO₂ and -CF₃ may accelerate Boc deprotection under acidic conditions due to increased carbocation stability at the β-position .

Research Findings and Trends

Recent studies highlight the following trends:

Nitro Group Utility : this compound demonstrates superior reactivity in peptide cross-coupling reactions compared to chloro or methyl analogs, as shown in PROTAC linker optimization studies .

Metabolic Stability : Fluorine and trifluoromethyl derivatives exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism .

Regulatory Considerations : Derivatives like Boc-D-3-Benzothienylalanine may require additional safety evaluations owing to their complex aromatic structures .

Q & A

Q. What are the established synthetic routes for Boc-3-Nitro-D-phenylalanine, and how can researchers optimize enantiomeric purity?

- Methodological Answer : The synthesis typically involves nitration of Boc-protected D-phenylalanine derivatives. Key steps include:

Protection : Introduce the Boc (tert-butoxycarbonyl) group to the amino group of D-phenylalanine to prevent undesired side reactions .

Nitration : Electrophilic aromatic substitution at the meta position using nitric acid or mixed acid systems. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-nitration or racemization .

Purification : Use reversed-phase HPLC or flash chromatography to isolate the product. Monitor enantiomeric purity via chiral chromatography (e.g., Chiralpak® columns) .

- Critical Data : Purity ≥98% (HPLC) is achievable with rigorous purification .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the nitro group’s position (meta substitution) and Boc protection. Look for characteristic peaks:

- Boc tert-butyl protons at ~1.4 ppm.

- Aromatic protons adjacent to nitro groups show deshielding (δ > 7.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z 311.31 (CHNO) .

- Melting Point : While not reported for this compound, analogous Boc-protected phenylalanines exhibit melting points between 86–88°C .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer :

- Peptide Backbone Modification : Incorporation of the nitro group enables post-synthetic modifications (e.g., reduction to amines for crosslinking or functionalization).

- Fluorescent Probes : Nitroaromatic groups can serve as quenchers in FRET-based peptide probes .

- Steric and Electronic Effects : The nitro group alters peptide conformation and stability, useful in studying enzyme-substrate interactions .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

- Activation Conditions : Use coupling reagents like HATU or PyBOP with DIEA in DMF, which reduce racemization risk compared to carbodiimides .

- Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.

- Monitoring : Track enantiomeric ratios via chiral HPLC after each coupling step .

- Critical Data : Studies on fluorinated analogs show <2% racemization under optimized conditions .

Q. What strategies resolve contradictions in reported reaction yields for nitro-functionalized Boc-amino acids?

- Methodological Answer :

- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to identify optimal dielectric environments for nitration.

- Catalyst Optimization : Transition-metal catalysts (e.g., Cu(NO)) may improve regioselectivity in nitration .

- Controlled Nitration : Use stoichiometric nitric acid to avoid di-nitration byproducts.

- Case Study : Fluorinated phenylalanine analogs achieved 85% yield with 0.5 equiv. HNO in DCM .

Q. How can the stability of the nitro group in this compound be assessed under reducing conditions?

- Methodological Answer :

- Reduction Protocols : Expose the compound to H/Pd-C or NaBH/NiCl and monitor nitro-to-amine conversion via:

TLC : Track disappearance of the nitro compound’s UV-active spot.

IR Spectroscopy : Loss of asymmetric NO stretching (~1520 cm) confirms reduction .

- Applications : Reduced products are intermediates in bioactive peptide synthesis (e.g., NO donors or metalloproteinase inhibitors) .

Analytical and Data-Driven Questions

Q. What advanced analytical techniques detect trace impurities in this compound batches?

- Methodological Answer :

- UHPLC-MS/MS : Achieve ppm-level sensitivity for detecting deprotected intermediates or diastereomers.

- Elemental Analysis : Verify C/H/N ratios to confirm stoichiometry (theoretical: C 54.19%, H 5.79%, N 8.98%) .

- X-ray Crystallography : Resolve ambiguities in nitro group orientation for crystalline batches .

Q. How do steric effects of the nitro group influence peptide conformational dynamics?

- Methodological Answer :

- Circular Dichroism (CD) : Compare helicity/stability of peptides with this compound vs. non-nitrated analogs.

- Molecular Dynamics (MD) Simulations : Model steric clashes between the nitro group and adjacent residues.

- Case Study : In fluorinated analogs, bulky substituents reduced α-helix propensity by 30% .

Tables for Critical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 311.31 g/mol | |

| Purity (HPLC) | ≥98% | |

| Enantiomeric Excess (EE) | >99% (chiral HPLC) | |

| Nitration Yield (Optimized) | 85–90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.